molecular formula C11H8BrNO3 B1409712 Ethyl 5-bromo-3-cyano-2-formylbenzoate CAS No. 1805592-10-2

Ethyl 5-bromo-3-cyano-2-formylbenzoate

Cat. No.: B1409712
CAS No.: 1805592-10-2
M. Wt: 282.09 g/mol
InChI Key: MCFXDMAAUBIPIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-cyano-2-formylbenzoate typically involves the bromination of a suitable precursor followed by esterification and formylation reactions. One common method involves the use of 5-bromo-2-cyanobenzoic acid as a starting material. This compound undergoes esterification with ethanol in the presence of a strong acid catalyst to form ethyl 5-bromo-2-cyanobenzoate . Subsequently, the formylation reaction is carried out using a formylating agent such as formic acid or formamide under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-cyano-2-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Reduction: Products include primary amines and alcohols derived from the cyano and formyl groups, respectively.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-3-cyano-2-formylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-cyano-2-formylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-bromo-3-cyano-2-formylbenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 5-bromo-3-cyano-2-formylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine atom : Contributes to electrophilic reactivity.
  • Cyano group : Enhances the compound's ability to interact with biological targets.
  • Formyl group : Provides potential sites for further chemical modifications.

The molecular formula is C11_{11}H8_{8}BrN2_2O2_2, and it has a molecular weight of 284.1 g/mol.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of various enzymes. This prevents substrate binding and inhibits catalytic activity, affecting metabolic pathways.
  • Interaction with Cellular Receptors : It may modulate signaling pathways by interacting with specific cellular receptors, influencing various biological processes such as cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown:

  • Cytotoxic Effects : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
  • Mechanistic Insights : It induces apoptosis through the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory potential:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells.
  • Mechanism : This effect may be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Study on Enzyme Inhibition

A study examined the enzyme inhibition capabilities of this compound. The results showed:

Enzyme TargetIC50 (µM)Mode of Inhibition
Cyclooxygenase (COX)10Competitive
Lipoxygenase (LOX)15Non-competitive

These findings suggest that the compound could be developed as a lead for anti-inflammatory drug design.

Anticancer Efficacy in Animal Models

In vivo studies using murine models have provided insights into the anticancer efficacy of this compound:

  • Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
  • Survival Rate Improvement : The treatment improved overall survival rates in tumor-bearing mice, indicating its potential as a therapeutic agent .

Properties

IUPAC Name

ethyl 5-bromo-3-cyano-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-4-8(12)3-7(5-13)10(9)6-14/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFXDMAAUBIPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-bromo-3-cyano-2-formylbenzoate
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Ethyl 5-bromo-3-cyano-2-formylbenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.